molecular formula C18H23N5O2 B7783515 7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-73-6

7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B7783515
CAS No.: 476480-73-6
M. Wt: 341.4 g/mol
InChI Key: FPSVEXJRNRFJOD-UHFFFAOYSA-N
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Description

7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C18H23N5O2 and a molecular weight of 341.416 g/mol . This compound is part of a class of chemicals known as purines, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA.

Properties

IUPAC Name

7-butyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-3-4-12-23-14-15(22(2)18(25)21-16(14)24)20-17(23)19-11-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSVEXJRNRFJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476480-73-6
Record name 7-BUTYL-3-METHYL-8-((2-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of a suitable purine precursor with a butylating agent and a methylating agent under controlled conditions . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction. Industrial production methods may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity.

Chemical Reactions Analysis

7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.

    Biology: This compound is studied for its potential role in biological systems, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways where the compound acts as an agonist or antagonist, leading to downstream effects in cellular processes .

Comparison with Similar Compounds

Similar compounds to 7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and specificity towards biological targets.

Biological Activity

7-butyl-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound, with the molecular formula C18H23N5O2C_{18}H_{23}N_{5}O_{2} and a molecular weight of approximately 341.416 g/mol, is being explored for its roles in various biological systems, particularly regarding enzyme inhibition and receptor interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. It is believed to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction may influence several signal transduction pathways, acting as either an agonist or antagonist depending on the target.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For example, studies have shown its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The selectivity of this compound for COX isoforms can be compared with established inhibitors like celecoxib.

Receptor Binding

The compound's structure suggests it may interact with adenosine receptors (A1, A2A, A2B, and A3), which play significant roles in various physiological processes including inflammation and cardiovascular regulation. Preliminary data suggest that it could modulate receptor activity, thus influencing downstream signaling pathways related to these processes.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this purine compound exhibited cytotoxic effects against various cancer cell lines. These findings suggest a mechanism involving apoptosis induction through receptor-mediated pathways.
  • Antiviral Properties : Some research indicates that this compound may possess antiviral activity by inhibiting viral replication mechanisms, possibly through interference with viral enzyme functions.
  • Anti-inflammatory Effects : Experimental models have shown that treatment with this compound resulted in reduced inflammation markers in tissue samples.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar purine derivatives can be insightful:

Compound NameStructural DifferencesBiological Activity
7-Ethyl-3-methyl-8-(2-phenylethylamino)-3,7-dihydro-1H-purine-2,6-dioneEthyl group instead of butylVarying receptor affinity
7-Isobutyl-3-methyl-8-(2-phenylethylamino)-3,7-dihydro-1H-purine-2,6-dioneIsobutyl groupAltered enzyme inhibition profile

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